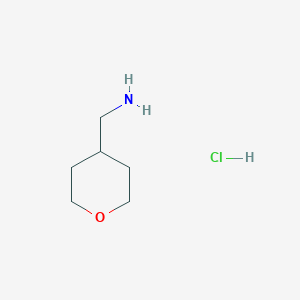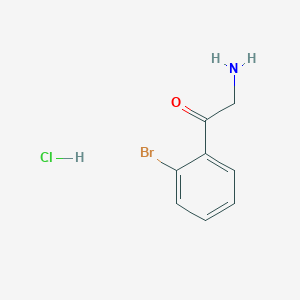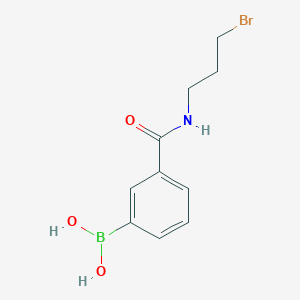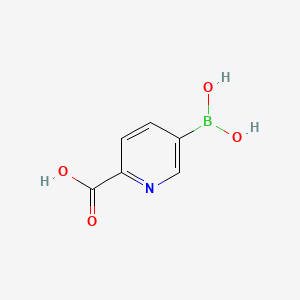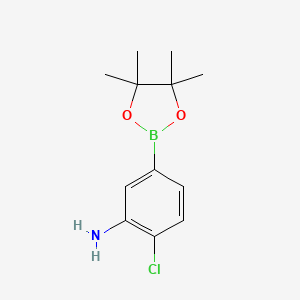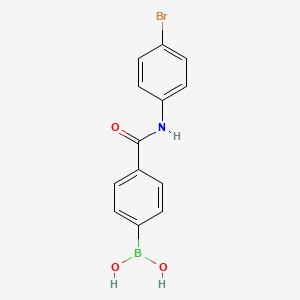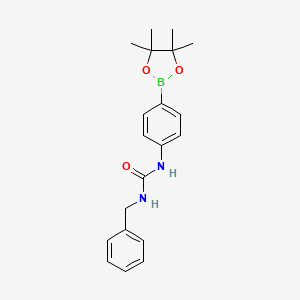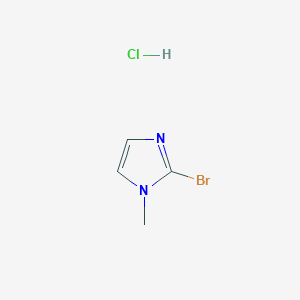
2-Bromo-1-methyl-1H-imidazole hydrochloride
Descripción general
Descripción
2-Bromo-1-methyl-1H-imidazole hydrochloride is a chemical compound with the CAS Number: 913836-21-2 . It has a molecular weight of 197.46 . This compound is used in pharmaceuticals, drug candidates, ligands for transition metal catalysts, and other molecular functional materials .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H6BrClN2 . The InChI code for this compound is 1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that decomposition can lead to the release of irritating gases and vapors, including Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.46 , a boiling point of 172 °C , and a density of 1.649 g/mL at 25 °C . The compound is solid in form .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Sandmeyer-Type Reaction for Bromination : A study by Lobana et al. (2011) explored the conversion of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole using copper(I) bromide, highlighting its application in chemical synthesis.
Environmental Applications
- CO2 Capture : Bates et al. (2002) demonstrated the use of a room temperature ionic liquid incorporating a cation with an appended amine group, derived from 1-butyl imidazole, for CO2 capture, presenting an environmental application of imidazole derivatives (Bates et al., 2002).
Material Science and Engineering
- Polyfunctional Macroinitiators : Yuan et al. (2011) reported the transformation of 1,2-PB into a reactive intermediate by quantitative bromination, where nucleophilic substitution of bromide by 1-methyl imidazole resulted in polyelectrolyte copolymers. This illustrates the application of imidazole derivatives in material science (Yuan et al., 2011).
Corrosion Inhibition
- Imidazolium Based Ionic Liquid Derivatives : A study by Subasree and Selvi (2020) found that imidazolium-bearing ionic liquids, including 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide, were effective in corrosion resistance of mild steel in hydrochloric acid solution (Subasree & Selvi, 2020).
Fuel Cell Application
- Alkaline Anion Exchange Membranes : Ran et al. (2012) developed imidazolium-type alkaline anion exchange membranes for fuel cell applications, demonstrating the use of 1-methylimidazole in this field (Ran et al., 2012).
Catalysis
- Brönsted Acidic Ionic Liquid for Synthesis : Hajipour et al. (2008) introduced 1-H-3-methyl-imidazolium hydrogen sulfate as a Bronsted acidic ionic liquid catalyst for the synthesis of 1,1-diacetates under solvent-free conditions (Hajipour et al., 2008).
Pharmaceuticals and Medicine
- Nonpeptide Angiotensin II Receptor Antagonists : Carini et al. (1991) explored the development of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives, indicating the pharmaceutical application of imidazole derivatives (Carini et al., 1991).
Safety and Hazards
Direcciones Futuras
2-Bromo-1-methyl-1H-imidazole hydrochloride has potential applications in the synthesis of various compounds. For instance, it can be used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazole-2-amine via C-N coupling with p-anisidine . It can also be used to create a ligand which can form a bimetallic platinum(II) complex with potent cytotoxic activity .
Mecanismo De Acción
Target of Action
It has been used in the synthesis of compounds such as n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine and 1,2-bis[2-methyl-5-(1-methyl-1h-imidazol-2-yl)-3-thienyl]-cyclopentene . These compounds have been reported to form bimetallic platinum(II) complexes with potent cytotoxic activity .
Mode of Action
It is known to participate in c-n coupling reactions, which are key steps in the synthesis of various bioactive compounds .
Biochemical Pathways
The compounds synthesized using it have shown potential in the field of medicinal chemistry, particularly in the development of cytotoxic agents .
Result of Action
It is used in the synthesis of compounds that have shown potent cytotoxic activity .
Action Environment
Like many other chemicals, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Análisis Bioquímico
Biochemical Properties
2-Bromo-1-methyl-1H-imidazole hydrochloride plays a role in biochemical reactions primarily as a reagent in the synthesis of other compounds. It has been used in the formation of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . Additionally, it can form bimetallic platinum (II) complexes with potent cytotoxic activity . The interactions of this compound with enzymes, proteins, and other biomolecules are essential for its function in these reactions. For instance, its ability to form complexes with metals suggests interactions with metalloproteins and enzymes that require metal cofactors.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell function by interacting with cellular signaling pathways and gene expression. For example, the formation of cytotoxic platinum complexes indicates that this compound can induce cell death in cancer cells, thereby affecting cellular metabolism and proliferation . These interactions highlight the compound’s potential in therapeutic applications, particularly in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form complexes with metals, such as platinum, suggests that it can inhibit or activate enzymes that require metal cofactors. This inhibition or activation can lead to changes in gene expression and cellular function. The exact binding interactions and the resulting biochemical pathways are critical for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settingsIn vitro and in vivo studies have indicated that the compound can maintain its activity over extended periods, but the potential for degradation and the resulting impact on experimental outcomes must be carefully monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases dramatically, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to its role in synthesizing biologically active molecules. The compound interacts with enzymes and cofactors that facilitate its incorporation into larger molecular structures. These interactions can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments, thereby influencing its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2-bromo-1-methylimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGJSNIPVUHEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657455 | |
| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913836-21-2 | |
| Record name | 1H-Imidazole, 2-bromo-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-methyl-1H-imidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



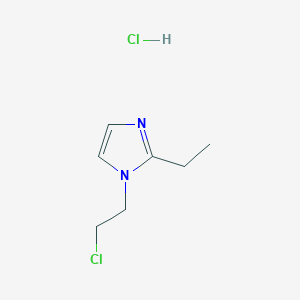
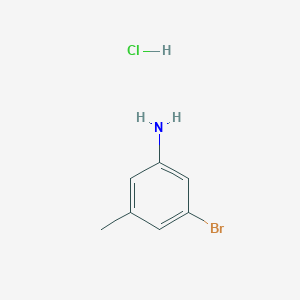
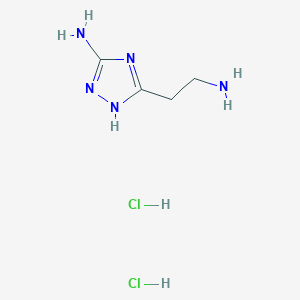
![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)

